molecular formula C19H21NO5 B5069233 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide

Cat. No. B5069233
M. Wt: 343.4 g/mol
InChI Key: PVTILEURIGMUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide, also known as EFPA, is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in medicinal chemistry. EFPA is a white crystalline powder with a molecular weight of 357.42 g/mol. This compound has a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is not fully understood. However, it is believed that 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein that is involved in the regulation of the immune response. Additionally, 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have antioxidant properties, which help to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is relatively easy to synthesize and has a high yield. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is also stable under standard laboratory conditions. However, 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has some limitations for lab experiments. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide. One potential direction is the development of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide-based drugs for the treatment of cancer. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-cancer properties, and further research could lead to the development of more effective cancer treatments. Another potential direction is the study of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide's effects on the immune system. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activity of NF-κB, and further research could lead to a better understanding of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide's immunomodulatory effects. Finally, further research could focus on improving the solubility of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide, which would make it more useful for certain lab experiments.

Synthesis Methods

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide can be synthesized through a multi-step reaction process. The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide involves the reaction of 2-ethoxy-4-formylphenol and 2-ethoxyaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide. The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been optimized to achieve high yields and purity.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has shown potential in various scientific research applications. One of the most promising applications of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is in the field of medicinal chemistry. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and arthritis.

properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-23-16-8-6-5-7-15(16)20-19(22)13-25-17-10-9-14(12-21)11-18(17)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTILEURIGMUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.